1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea is a complex organic compound that features a unique combination of benzodioxole, furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The general steps include:
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Synthesis of 2H-1,3-benzodioxole-5-carboxylic acid:
- Reacting catechol with chloroacetic acid in the presence of a base to form 2H-1,3-benzodioxole-5-carboxylic acid.
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Formation of the furan and thiophene intermediates:
- Furan-2-carboxylic acid and thiophene-3-carboxylic acid are prepared through standard organic synthesis methods.
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Coupling reactions:
- The carboxylic acid intermediates are converted to their respective acid chlorides using thionyl chloride or oxalyl chloride.
- The acid chlorides are then reacted with appropriate amines to form the amide intermediates.
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Final coupling and urea formation:
- The amide intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)ethyl]urea
- 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(thiophen-3-yl)ethyl]urea
- 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxyethyl]urea
Comparison: 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea is unique due to the presence of both furan and thiophene moieties along with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-17(20-13-3-4-14-15(8-13)25-11-24-14)19-10-18(22,12-5-7-26-9-12)16-2-1-6-23-16/h1-9,22H,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFPBBUYRWYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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